molecular formula C42H71N5O11 B12946683 N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

Cat. No.: B12946683
M. Wt: 822.0 g/mol
InChI Key: OCDSLZRKFZYMMN-LNQURONCSA-N
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Description

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, nitro, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The key steps typically involve:

    Protection of Hydroxyl Groups: Protecting the hydroxyl groups on the sugar moiety to prevent unwanted reactions during subsequent steps.

    Coupling Reactions: Using coupling agents such as dicyclohexylcarbodiimide (DCC) to form amide bonds between the amino and carboxyl groups.

    Deprotection: Removing the protecting groups to reveal the functional hydroxyl groups.

    Purification: Using techniques such as column chromatography to purify the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment, large-scale reactors, and efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or tosyl chloride (TsCl) can be used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield carbonyl compounds, while reduction of the nitro group would yield an amino compound.

Scientific Research Applications

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide can be compared with other similar compounds, such as:

    N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-amino-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide: Similar structure but with an amino group instead of a nitro group.

    N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-methyl-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C42H71N5O11

Molecular Weight

822.0 g/mol

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide

InChI

InChI=1S/C42H71N5O11/c1-2-3-4-5-6-7-8-9-10-12-15-18-21-24-34(49)32(30-56-42-41(53)40(52)39(51)35(29-48)57-42)44-36(50)25-22-19-16-13-11-14-17-20-23-28-43-31-26-27-33(47(54)55)38-37(31)45-58-46-38/h21,24,26-27,32,34-35,39-43,48-49,51-53H,2-20,22-23,25,28-30H2,1H3,(H,44,50)/b24-21+/t32-,34+,35+,39+,40-,41+,42+/m0/s1

InChI Key

OCDSLZRKFZYMMN-LNQURONCSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCNC2=CC=C(C3=NON=C23)[N+](=O)[O-])O

Origin of Product

United States

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